molecular formula C23H22F2N4O4S B2888358 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide CAS No. 1010938-14-3

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide

Cat. No.: B2888358
CAS No.: 1010938-14-3
M. Wt: 488.51
InChI Key: CEOMZSLCRRWHBF-UHFFFAOYSA-N
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Description

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic small molecule characterized by a quinoline core substituted with fluorine atoms at positions 6 and 8, a methyl group at position 2, and a benzamide moiety linked via a sulfonyl-piperazine-acetyl group.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4S/c1-14-10-21(19-12-17(24)13-20(25)22(19)26-14)27-23(31)16-4-3-5-18(11-16)34(32,33)29-8-6-28(7-9-29)15(2)30/h3-5,10-13H,6-9H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOMZSLCRRWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide core.
  • A quinoline moiety with difluoromethyl substitutions.
  • A piperazine ring substituted with an acetyl group and a sulfonyl group.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including kinases and receptors involved in cancer progression and inflammation.

  • Kinase Inhibition : The compound has shown inhibitory effects on several kinases, which are crucial in cancer signaling pathways. For example, it may inhibit RET kinase activity, which is significant in certain cancers .
  • Anti-inflammatory Properties : Similar benzamide derivatives have demonstrated the ability to suppress inflammatory markers such as TNF-α and iNOS in cellular models, indicating potential anti-inflammatory effects .

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further development:

PropertyDescription
Solubility High solubility in polar solvents
Stability Stable under physiological conditions
Bioavailability Good oral bioavailability reported in preliminary studies
Toxicity Profile Low cytotoxicity observed in vitro (CC50 > 20 μg/mL)

Study 1: RET Kinase Inhibition

In a study assessing the efficacy of benzamide derivatives as RET kinase inhibitors, compounds similar to this compound showed moderate to high inhibition of RET kinase activity. The implications suggest that this compound could be developed for treating RET-driven cancers .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of benzamide derivatives. The results indicated that these compounds could effectively reduce the expression of inflammatory cytokines in TNF-α-stimulated cells. This suggests a mechanism through which the compound might exert protective effects in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including fluoroquinolones, sulfonamide-based kinase inhibitors, and piperazine-linked benzamides. Below is a detailed comparison with key analogs:

Fluorinated Quinolines

  • 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., Compounds 5a–m in ): Structural Differences: The target compound replaces the carboxylic acid group at position 3 of the quinoline with a benzamide moiety. Additionally, it features dual fluorine substitutions (6,8-difluoro) and a methyl group at position 2, unlike the mono-fluoro and cyclopropyl substituents in ’s analogs. Functional Implications: The carboxylic acid in fluoroquinolones is critical for binding to DNA gyrase. Synthetic Pathway: Both compounds utilize benzenesulfonyl halides and piperazine derivatives in their synthesis, suggesting shared intermediates (e.g., sulfonylation of piperazine) .

Sulfonamide-Piperazine Derivatives

  • N-(Pyridin-3-yl)benzenesulfonamides (e.g., Kinase Inhibitors): Structural Overlaps: The acetylpiperazine-sulfonyl group in the target compound mirrors sulfonamide-based kinase inhibitors (e.g., c-Met inhibitors). Key Differences: The quinoline core in the target compound may enhance membrane permeability compared to pyridine-based analogs. The 6,8-difluoro substitution could further modulate electronic properties and binding affinity.

Benzamide-Linked Anticancer Agents

  • N-(Quinolin-4-yl)benzamides (e.g., PARP or HDAC Inhibitors): Comparison: The acetylpiperazine-sulfonyl linker in the target compound introduces a bulkier, more polar substituent compared to simpler benzamides. This may influence solubility and pharmacokinetics.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Analysis

Compound Class Quinoline Substituents Linker/Functional Group Potential Targets
Target Compound 6,8-difluoro; 2-methyl Acetylpiperazine-sulfonyl-benzamide Kinases, Antimicrobial enzymes
’s Fluoroquinolones 6-fluoro; 1-cyclopropyl Carboxylic acid; Piperazinyl-sulfonyl DNA gyrase, Topoisomerase IV
Kinase Inhibitors Pyridine/Quinoline Sulfonamide-piperazine c-Met, VEGFR2

Table 2. Hypothetical Activity Profile

Property Target Compound ’s Analogs Pyridine-Based Sulfonamides
LogP (Predicted) 2.8–3.5 1.5–2.2 1.0–1.8
Aqueous Solubility Moderate (acetylpiperazine) Low (carboxylic acid) High (pyridine polarity)
Target Selectivity Broad-spectrum (quinoline) Narrow (gyrase-specific) Kinase-specific

Research Findings and Mechanistic Insights

  • Synthetic Feasibility: The target compound’s synthesis likely follows a pathway analogous to , involving sulfonylation of 4-acetylpiperazine with a benzenesulfonyl chloride derivative, followed by coupling to the 6,8-difluoro-2-methylquinolin-4-amine .
  • Fluorine Effects: Dual fluorine atoms at positions 6 and 8 may enhance lipophilicity and metabolic stability compared to mono-fluoro analogs. Fluorine’s electron-withdrawing effects could also strengthen π-stacking interactions in target binding pockets.

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